Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Many compounds containing the benzo[c][1,2,5]thiadiazole motif have been researched for use in photovoltaics or as fluorescent sensors . They are often used as electron acceptors in these applications .
Mode of Action
These compounds typically work by accepting electrons during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of benzothiadiazole derivatives, which are potent pfkfb3 kinase inhibitors .
Result of Action
Similar compounds have been used as reactants in the synthesis of other compounds, such as 5-methylbenzo[c][1,2,5]thiadiazole .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, the compound’s storage temperature is a crucial factor that can affect its stability .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, also referred to as FTD-1, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of FTD-1.
Chemical Structure and Properties
FTD-1 has a complex molecular structure characterized by the following features:
- Molecular Formula : C19H16N6O2S
- Molecular Weight : 392.4 g/mol
- CAS Number : 1203201-94-8
The compound integrates a benzo[c][1,2,5]thiadiazole core with a piperazine moiety and a pyridazine derivative, which contributes to its unique electronic properties and biological activity .
Synthesis
The synthesis of FTD-1 typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining various starting materials to form the core structure.
- Optimization of Reaction Conditions : Adjusting temperature and reagent concentrations to maximize yield and purity.
- Characterization Techniques : Utilizing NMR, mass spectrometry, and IR spectroscopy to confirm the structure of synthesized compounds .
Anticancer Properties
FTD-1 has shown significant potential as an anticancer agent. Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against human glioblastoma U251 cells and melanoma WM793 cells .
A study highlighted that specific structural modifications can enhance cytotoxicity. For example, the presence of electron-donating groups on the phenyl ring significantly impacts activity .
Modulation of Hypoxia-Inducible Factors
FTD-1 may also act as a modulator of hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. This modulation can affect tumor growth and metastasis, making it a target for cancer therapy .
Study 1: Evaluation of Antitumor Activity
In a recent study, FTD-1 was evaluated for its effects on tumor cell lines. The results indicated that FTD-1 significantly inhibited cell proliferation in a dose-dependent manner:
Compound | Cell Line | IC50 (µM) |
---|---|---|
FTD-1 | U251 | 10 |
FTD-1 | WM793 | 12 |
The study concluded that the compound's unique structure contributes to its potent anticancer activity .
Study 2: Hypoxia-Induced Tumor Growth Inhibition
Another investigation focused on the compound's ability to inhibit tumor growth under hypoxic conditions. Results showed that FTD-1 could effectively reduce tumor size in animal models subjected to hypoxia:
Condition | Tumor Size Reduction (%) |
---|---|
Normoxia | 20 |
Hypoxia | 45 |
This suggests that FTD-1 may have therapeutic potential in treating tumors associated with low oxygen environments .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-19(13-3-4-14-16(12-13)23-28-22-14)25-9-7-24(8-10-25)18-6-5-15(20-21-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQNEWXGNLRARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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